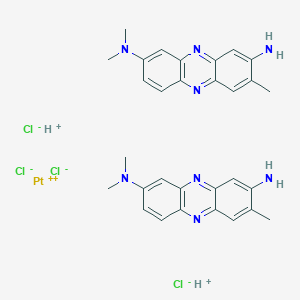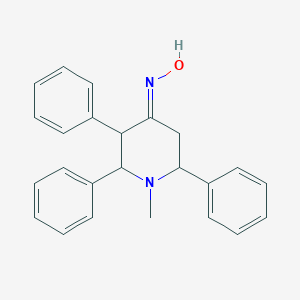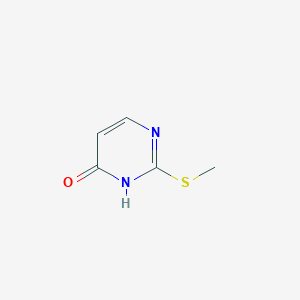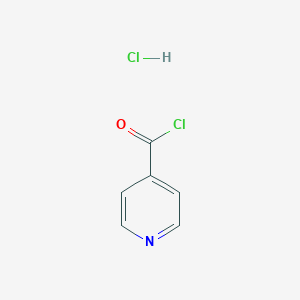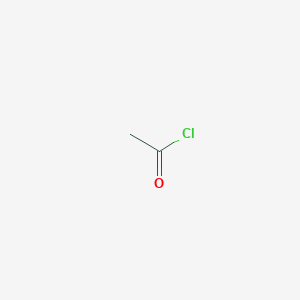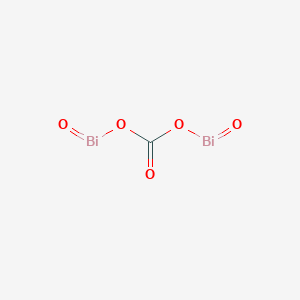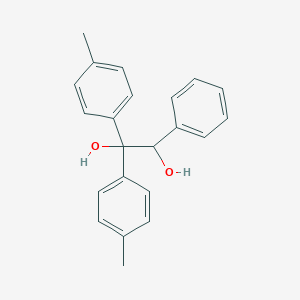
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, also known as BisMP, is a chiral compound commonly used in asymmetric catalysis. This compound has a unique structure that allows it to catalyze a wide range of reactions with high enantioselectivity.
Mécanisme D'action
The mechanism of action of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is not fully understood, but it is believed to involve the formation of a chiral complex between 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol and the substrate. This complex then undergoes a series of reactions that result in the formation of the desired chiral product. The chiral nature of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol allows it to selectively catalyze the reaction in one enantiomeric form, resulting in a chiral product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been found to have low environmental toxicity, making it a safe and environmentally friendly option for catalysis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in lab experiments include its high enantioselectivity, versatility in catalyzing a wide range of reactions, and its low toxicity. However, one limitation is that 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be expensive to synthesize, which may limit its use in large-scale industrial applications.
Orientations Futures
There are several future directions for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol research. One area of interest is the development of new synthetic methods for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol that are more cost-effective and scalable for industrial applications. Another area of interest is the exploration of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. Additionally, there is potential for the use of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in the synthesis of new chiral materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in these areas.
Conclusion:
In conclusion, 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is a valuable tool in asymmetric catalysis, with high enantioselectivity and versatility in catalyzing a wide range of reactions. Its low toxicity and environmental safety make it a promising option for industrial applications. While there is still much to be understood about the mechanism of action and potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, ongoing research in this field holds promise for the development of new synthetic methods and the discovery of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol.
Méthodes De Synthèse
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and benzophenone in the presence of a chiral catalyst. This reaction produces 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol with high enantioselectivity. Other methods include the reaction of 4-methylbenzaldehyde and benzaldehyde in the presence of a chiral catalyst and the reaction of 4-methylbenzaldehyde and 2-hydroxyacetophenone in the presence of a chiral catalyst.
Applications De Recherche Scientifique
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has been widely used in asymmetric catalysis for the synthesis of chiral compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been used in the synthesis of natural products, such as alkaloids and terpenes. The high enantioselectivity of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol makes it a valuable tool in organic synthesis.
Propriétés
Numéro CAS |
122135-80-2 |
|---|---|
Nom du produit |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1,1-bis(4-methylphenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O2/c1-16-8-12-19(13-9-16)22(24,20-14-10-17(2)11-15-20)21(23)18-6-4-3-5-7-18/h3-15,21,23-24H,1-2H3 |
Clé InChI |
DJENFIFQSSNDSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
Synonymes |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



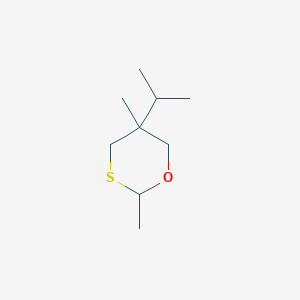
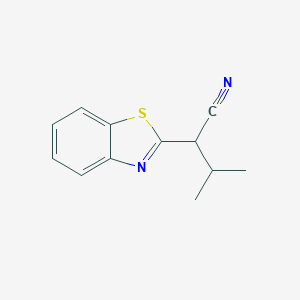
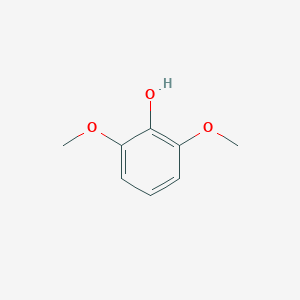
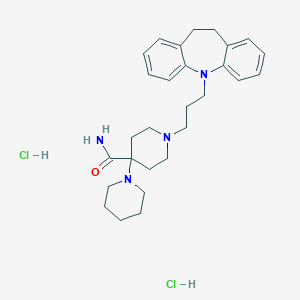
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
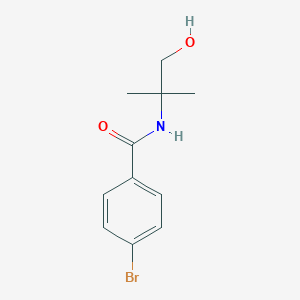
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
